(1,4-Dimethyl-4-piperidinyl)methanol hydrochloride chemical structure and properties
(1,4-Dimethyl-4-piperidinyl)methanol hydrochloride chemical structure and properties
An In-depth Technical Guide to (1,4-Dimethyl-4-piperidinyl)methanol Hydrochloride: Structure, Properties, and Synthetic Considerations
This technical guide provides a comprehensive overview of (1,4-Dimethyl-4-piperidinyl)methanol hydrochloride, a substituted piperidine derivative of interest to researchers and professionals in drug discovery and development. Due to the limited availability of experimental data for this specific compound, this guide integrates known information with predictive analysis based on structurally related analogs to offer a thorough scientific profile.
Chemical Structure and Identification
(1,4-Dimethyl-4-piperidinyl)methanol hydrochloride is a tertiary amine and a primary alcohol built on a piperidine scaffold. The hydrochloride salt form enhances its stability and aqueous solubility.
Systematic Name: (1,4-Dimethyl-4-piperidinyl)methanol hydrochloride CAS Number: 1609396-22-6[1] Molecular Formula: C₈H₁₈ClNO Molecular Weight: 179.69 g/mol
Below is a diagram illustrating the chemical structure of the parent compound, (1,4-Dimethyl-4-piperidinyl)methanol.
Caption: Chemical structure of (1,4-Dimethyl-4-piperidinyl)methanol.
Physicochemical Properties
Experimental data for the physicochemical properties of (1,4-Dimethyl-4-piperidinyl)methanol hydrochloride are not widely available. The following table provides estimated values and comparative data from structurally similar compounds to offer a predictive profile.
| Property | Predicted/Comparative Value | Reference Compound | Source |
| Physical State | Solid | 1,4-Dimethyl-4-piperidinol | [2] |
| Melting Point | Not available | - | - |
| Boiling Point | Not available | - | - |
| Solubility | Soluble in water | 4,4-Piperidinediol hydrochloride | [3] |
| pKa | Not available | - | - |
Synthesis and Formulation
A plausible synthetic route for (1,4-Dimethyl-4-piperidinyl)methanol hydrochloride can be conceptualized based on established piperidine chemistry. A potential synthetic pathway is outlined below.
Proposed Synthetic Workflow
Caption: A proposed synthetic workflow for (1,4-Dimethyl-4-piperidinyl)methanol hydrochloride.
Experimental Protocol (Hypothetical)
-
Step 1: Synthesis of 1,4-Dimethyl-4-piperidinol.
-
To a solution of N-methyl-4-piperidone in anhydrous diethyl ether, slowly add a solution of methylmagnesium bromide (Grignard reagent) at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1,4-Dimethyl-4-piperidinol.
-
-
Step 2: Synthesis of (1,4-Dimethyl-4-piperidinyl)methanol.
-
This step would likely involve a more complex, multi-step process starting from a different precursor, as direct hydroxymethylation at the 4-position of 1,4-dimethyl-4-piperidinol is not straightforward. A more viable route might start from a precursor already containing the hydroxymethyl group or a group that can be converted to it. For instance, starting with a derivative of 4-piperidinecarboxylic acid.
-
-
Step 3: Formation of the Hydrochloride Salt.
-
Dissolve the free base, (1,4-Dimethyl-4-piperidinyl)methanol, in a suitable solvent such as diethyl ether or isopropanol.
-
Slowly add a solution of hydrogen chloride in the same solvent.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum.
-
Spectroscopic Profile (Predictive)
Due to the lack of publicly available experimental spectra, the following sections provide a predictive analysis of the expected NMR, MS, and IR data based on the known spectra of similar compounds and fundamental principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are predicted based on the analysis of structurally related compounds like 1,4-dimethylpiperidine.
Predicted ¹H NMR Chemical Shifts
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| N-CH₃ | ~2.2-2.4 | Singlet |
| C4-CH₃ | ~1.0-1.2 | Singlet |
| Piperidine Ring Protons (axial & equatorial) | ~1.5-2.8 | Complex Multiplets |
| -CH₂OH | ~3.4-3.6 | Singlet |
| -OH | Variable | Broad Singlet |
Predicted ¹³C NMR Chemical Shifts
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| N-CH₃ | ~46-48 |
| C4-CH₃ | ~25-28 |
| C2, C6 (Piperidine) | ~55-58 |
| C3, C5 (Piperidine) | ~30-35 |
| C4 (Piperidine) | ~35-40 |
| -CH₂OH | ~65-70 |
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, (1,4-Dimethyl-4-piperidinyl)methanol is expected to show a molecular ion peak ([M]⁺) and characteristic fragment ions resulting from the cleavage of the piperidine ring and the loss of functional groups.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H Stretch (alcohol) | 3200-3600 (broad) |
| C-H Stretch (alkane) | 2850-3000 |
| C-O Stretch (primary alcohol) | 1000-1075 |
| N-H Stretch (from hydrochloride) | 2400-2800 (broad) |
Potential Applications and Research Interest
Substituted piperidines are a common structural motif in many pharmaceuticals.[3] The presence of a tertiary amine and a primary alcohol suggests that (1,4-Dimethyl-4-piperidinyl)methanol hydrochloride could be a valuable intermediate in the synthesis of more complex molecules with potential biological activity.[3] It may be explored in the development of compounds targeting the central nervous system or other therapeutic areas where piperidine-containing molecules have shown promise.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[4]
-
Handling: Use only in a well-ventilated area. Do not breathe dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[4][5]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]
-
Skin: Take off immediately all contaminated clothing. Rinse skin with water or a shower.[4]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing.[4]
-
Ingestion: Rinse mouth. Do NOT induce vomiting.[5]
-
In all cases of exposure, seek immediate medical attention.[4][5]
-
-
Storage: Store locked up in a well-ventilated place. Keep the container tightly closed.[4] Incompatible materials include strong oxidizing agents and strong acids.[5]
References
- Fisher Scientific. (2025, December 25). Safety Data Sheet for 1-Methyl-4-(4-piperidinyl)piperazine.
- Fisher Scientific. (2025, December 20). Safety Data Sheet for 1-Methylpiperidine-4-methylamine.
- Cayman Chemical. (2025, January 31). Safety Data Sheet for Meperidine-d4 (hydrochloride) (CRM).
- TCI Chemicals. (2025, November 18). Safety Data Sheet for 1-Methyl-2-piperidinemethanol.
- ChemicalBook. (2023, May 6). Safety Data Sheet for Diphenylpiperidin-4-ylmethanol hydrochloride.
- PubChem. (2025, September 15). 4-Piperidinemethanol, alpha,alpha-diphenyl-, hydrochloride (1:1).
- PharmaCompass. (n.d.). Azacyclonol hydrochloride.
- BLD Pharm. (n.d.). 4-Piperidinemethanol.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of (1,4-Dimethylpiperazin-2-yl)methanol.
- Google Patents. (n.d.). CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
- Cambridge Isotope Laboratories, Inc. (n.d.).
- ACG Publications. (n.d.).
- Hit2Lead. (n.d.). (1,4-dimethyl-4-piperidinyl)methanol hydrochloride.
- PubChem. (2025, September 15). Azacyclonol.
- Fisher Scientific. (2016, July 6).
- Sigma-Aldrich. (n.d.). 1,4-Dimethyl-4-piperidinol.
- Cayman Chemical. (n.d.).
- ChemicalBook. (2023, October 12).
- BenchChem. (2025). Spectroscopic Profile of 1,4-Dimethylpiperidine: A Technical Guide.
- DTIC. (2025, June 4). Piperidine Synthesis.
- BenchChem. (2025). An In-depth Technical Guide to the ¹H NMR Spectrum of (1,4-Dimethylpiperazin-2-yl)methanol.
- The Royal Society of Chemistry. (n.d.).
- Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
- ChemScene. (n.d.). 4-Piperidinemethanol.
- BenchChem. (2025). Application Notes and Protocols for the Analysis of 1,4-Dimethylpiperidine by HPLC and GC-MS.
- GuideChem. (n.d.). 4-Piperidinemethanol 6457-49-4 wiki.
- Google Patents. (n.d.). CN101531628B - The synthetic method of 4-dimethylaminopiperidine hydrochloride.
